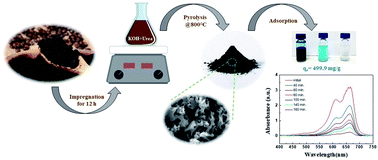Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†
RSC Advances Pub Date: 2021-01-27 DOI: 10.1039/D0RA09550H
Abstract
Heavy-metal-free carbon materials were prepared from spent coffee grounds (SCG) using the coupled KOH–urea and NaOH–urea as activating agents, and these were compared with SCG activation by the alkali salts alone. SCG was impregnated with the activating agents before being pyrolyzed at 800 °C under a N2 atmosphere. Characterization of the as-pyrolyzed carbon materials was performed by field-emission scanning electron microscopy (FE-SEM), transmission electron microscopy (TEM), X-ray diffraction (XRD), Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and measurement of N2 adsorption–desorption isotherms. The carbon materials were utilized for the adsorption of methylene blue (MB) in aqueous solutions. Combining KOH and urea as activating agents resulted in the generation of pertinent SCG-derived carbon material properties, including a large surface area (1665.45 m2 g−1) and excellent MB adsorption capacity. Adsorption efficiencies were studied using adsorption kinetics (pseudo-first-order and pseudo-second-order) and adsorption isotherm (Langmuir, Freundlich, and Temkin) models. The influences of pH and temperature were investigated. The results of this work raise new possibilities for synthesizing carbon materials with high MB adsorption capacities from biowastes, via less-toxic, energy-saving conventional pyrolysis methods for water-treatment applications.


Recommended Literature
- [1] 25 years and still going strong: 2′-O-(pyren-1-yl)methylribonucleotides – versatile building blocks for applications in molecular biology, diagnostics and materials science
- [2] Fractionation of elements by particle size of ashes ejected from Copahue Volcano, Argentina
- [3] Post-assembly modification of polymeric composite membranes using spin drying for fuel cell applications†
- [4] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [5] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [6] High-performance extraction of alkaloids using aqueous two-phase systems with ionic liquids†
- [7] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [8] Metallic anodes for next generation secondary batteries
- [9] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments
- [10] Index of subjects

Journal Name:RSC Advances
Research Products
-
CAS no.: 1303-88-4









